molecular formula C14H23NO3 B2463154 tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2168729-31-3

tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2463154
CAS No.: 2168729-31-3
M. Wt: 253.342
InChI Key: QNEYXVJYAYFOKG-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

  • tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Comparison:

Properties

IUPAC Name

tert-butyl 9-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEYXVJYAYFOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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